((2R,3S,5R)-5-(2,4-Dioxo-3,4-dihydropyrimidin-1(2H)-yl)-3-hydroxytetrahydrofuran-2-yl)methyl Pivalate
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Overview
Description
2’-Deoxy-5’-(2,2-dimethylpropanoate) Uridine is a synthetic nucleoside analog. It is structurally related to uridine, a naturally occurring nucleoside that plays a crucial role in the synthesis of RNA. The compound is characterized by the presence of a 2’-deoxy modification and a 5’-(2,2-dimethylpropanoate) ester group, which confer unique chemical properties and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2’-Deoxy-5’-(2,2-dimethylpropanoate) Uridine typically involves the esterification of 2’-deoxyuridine with 2,2-dimethylpropanoic acid. The reaction is usually carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction conditions often include anhydrous solvents and inert atmosphere to prevent hydrolysis and oxidation .
Industrial Production Methods
Industrial production of 2’-Deoxy-5’-(2,2-dimethylpropanoate) Uridine may involve large-scale esterification processes using automated reactors and continuous flow systems. These methods ensure high yield and purity of the final product. The use of advanced purification techniques such as high-performance liquid chromatography (HPLC) is common to achieve the desired quality .
Chemical Reactions Analysis
Types of Reactions
2’-Deoxy-5’-(2,2-dimethylpropanoate) Uridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding uracil derivatives.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can replace the ester group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Reagents like sodium hydride (NaH) and alkyl halides are employed for substitution reactions.
Major Products
The major products formed from these reactions include various uracil derivatives, alcohols, and substituted nucleosides, depending on the reaction conditions and reagents used .
Scientific Research Applications
2’-Deoxy-5’-(2,2-dimethylpropanoate) Uridine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex nucleoside analogs.
Biology: The compound is employed in studies of DNA synthesis and repair mechanisms.
Medicine: It has potential therapeutic applications in antiviral and anticancer research.
Industry: The compound is used in the development of diagnostic tools and biochemical assays.
Mechanism of Action
The mechanism of action of 2’-Deoxy-5’-(2,2-dimethylpropanoate) Uridine involves its incorporation into DNA or RNA, where it can interfere with nucleic acid synthesis. The ester group may enhance cellular uptake and stability of the compound. Molecular targets include thymidine kinase and DNA polymerase, which are crucial for DNA replication and repair .
Comparison with Similar Compounds
Similar Compounds
2’-Deoxyuridine: A naturally occurring nucleoside with similar structure but lacking the ester group.
Thymidine: Another nucleoside analog used in DNA synthesis studies.
5-Fluorouracil: A chemotherapeutic agent with structural similarities to uridine
Uniqueness
2’-Deoxy-5’-(2,2-dimethylpropanoate) Uridine is unique due to its ester modification, which enhances its chemical stability and biological activity. This modification also allows for targeted delivery and controlled release in therapeutic applications .
Properties
Molecular Formula |
C14H20N2O6 |
---|---|
Molecular Weight |
312.32 g/mol |
IUPAC Name |
[(2R,3S,5R)-5-(2,4-dioxopyrimidin-1-yl)-3-hydroxyoxolan-2-yl]methyl 2,2-dimethylpropanoate |
InChI |
InChI=1S/C14H20N2O6/c1-14(2,3)12(19)21-7-9-8(17)6-11(22-9)16-5-4-10(18)15-13(16)20/h4-5,8-9,11,17H,6-7H2,1-3H3,(H,15,18,20)/t8-,9+,11+/m0/s1 |
InChI Key |
INSKKFQSZLBVEW-IQJOONFLSA-N |
Isomeric SMILES |
CC(C)(C)C(=O)OC[C@@H]1[C@H](C[C@@H](O1)N2C=CC(=O)NC2=O)O |
Canonical SMILES |
CC(C)(C)C(=O)OCC1C(CC(O1)N2C=CC(=O)NC2=O)O |
Origin of Product |
United States |
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